2-(Hydroxymethyl)anthracene 2-(Hydroxymethyl)anthracene
Brand Name: Vulcanchem
CAS No.: 22863-82-7
VCID: VC3722153
InChI: InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2
SMILES: C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol

2-(Hydroxymethyl)anthracene

CAS No.: 22863-82-7

Cat. No.: VC3722153

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)anthracene - 22863-82-7

Specification

CAS No. 22863-82-7
Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
IUPAC Name anthracen-2-ylmethanol
Standard InChI InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2
Standard InChI Key ZMUUBYLNJMTHBS-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO
Canonical SMILES C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO

Introduction

Physical and Chemical Properties

2-(Hydroxymethyl)anthracene possesses distinctive physical and chemical properties that differentiate it from its anthraquinone analogs. The compound's properties are summarized in the following table:

PropertyValue/Description
Molecular FormulaC₁₅H₁₂O
Molecular WeightApproximately 208.26 g/mol
Physical AppearanceTypically crystalline solid
SolubilityLimited in water; soluble in organic solvents like dichloromethane, chloroform, and THF
UV AbsorptionStrong absorption in the UV region due to its aromatic structure
FluorescenceExhibits fluorescence properties characteristic of anthracene derivatives

The hydroxymethyl group at position 2 introduces polarity to the otherwise hydrophobic anthracene structure, slightly enhancing its solubility in polar solvents compared to unsubstituted anthracene. This functional group also serves as a reactive site for further chemical modifications.

Synthesis Methods

Several synthetic approaches may be employed to prepare 2-(Hydroxymethyl)anthracene, though specific literature on this exact compound appears limited. Based on general organic synthesis principles, potential preparation methods include:

From 2-Methylanthracene

One potential synthetic route involves the oxidation of 2-methylanthracene to introduce the hydroxyl group:

  • Selective bromination of 2-methylanthracene with N-bromosuccinimide (NBS) to form 2-bromomethylanthracene

  • Subsequent nucleophilic substitution with hydroxide to yield 2-(hydroxymethyl)anthracene

Reduction of Corresponding Carboxylic Acid or Ester

Another approach might involve:

  • Starting with 2-anthracenecarboxylic acid or its ester derivatives

  • Reduction using appropriate reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H)

Functionalization of Anthracene

Direct functionalization of anthracene may also be possible:

  • Lithiation of anthracene at position 2 using directed ortho-metalation strategies

  • Reaction with formaldehyde equivalent followed by reduction

By comparison, related compounds like 2-(hydroxymethyl)anthraquinone can be derived from corresponding anthraquinone precursors using similar transformative approaches .

Chemical Reactivity

The chemical behavior of 2-(Hydroxymethyl)anthracene is largely influenced by two key structural elements: the anthracene core and the hydroxymethyl group.

Reactions of the Anthracene Core

The anthracene backbone typically undergoes several characteristic reactions:

  • Electrophilic aromatic substitution reactions, particularly at positions 1, 3, 6, and 8

  • Diels-Alder reactions, with the central ring (positions 9 and 10) acting as a diene

  • Photodimerization under UV irradiation

  • Oxidation of the central ring to form anthraquinone derivatives

Reactions of the Hydroxymethyl Group

The hydroxymethyl functionality provides additional reactive possibilities:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Conversion to halides or other leaving groups for further substitution reactions

  • Esterification reactions

  • Etherification under appropriate conditions

  • Dehydration under acidic conditions

This dual reactivity makes 2-(Hydroxymethyl)anthracene a potentially valuable synthetic intermediate in the preparation of more complex anthracene derivatives.

Spectroscopic Characteristics

The spectroscopic properties of 2-(Hydroxymethyl)anthracene would be expected to show characteristic patterns that can aid in its identification and structural confirmation.

UV-Visible Spectroscopy

Anthracene derivatives typically show distinctive absorption bands in the ultraviolet region with characteristic vibrational fine structure:

  • Primary absorption bands between 300-400 nm

  • Secondary bands at shorter wavelengths

  • The hydroxymethyl substituent would likely cause slight bathochromic shifts compared to unsubstituted anthracene

Fluorescence Spectroscopy

2-(Hydroxymethyl)anthracene would be expected to exhibit strong fluorescence, a property common to many anthracene derivatives:

  • Emission peaks typically between 400-500 nm

  • High quantum yield compared to many other aromatic systems

  • Potential sensitivity to solvent polarity due to the hydroxymethyl group

NMR Spectroscopy

Predicted key NMR features would include:

  • ¹H-NMR signals for the hydroxymethyl group (approximately δ 4.5-5.0 ppm for -CH₂- and δ 1.5-2.0 ppm for -OH)

  • Complex pattern of aromatic protons in the δ 7.0-8.5 ppm region

  • ¹³C-NMR would show the characteristic carbon signals of the anthracene core and the hydroxymethyl carbon at approximately δ 60-65 ppm

Applications and Research Interest

Though specific research on 2-(Hydroxymethyl)anthracene appears limited in the available search results, its structural characteristics suggest several potential applications worthy of investigation.

Synthetic Applications

  • Intermediate in the synthesis of more complex anthracene derivatives

  • Anchor point for attaching anthracene units to other molecular structures

  • Potential precursor for cross-coupling reactions

Comparison with Anthraquinone Analogs

In contrast to 2-(Hydroxymethyl)anthracene, its anthraquinone counterparts have been more extensively studied:

  • 2-(Hydroxymethyl)anthraquinone has been identified in natural sources such as Rubia yunnanensis and Handroanthus impetiginosus

  • Anthraquinone derivatives like 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

  • The presence of the carbonyl groups in anthraquinones significantly alters their electronic properties and biological activities compared to pure anthracene derivatives

Structure-Property Relationships

The position of the hydroxymethyl group on the anthracene core significantly influences the compound's properties:

Steric Considerations

  • The hydroxymethyl group at position 2 experiences minimal steric hindrance

  • This position allows for relatively free rotation of the hydroxymethyl group

  • The relatively unhindered nature of this position facilitates further chemical modifications

Future Research Directions

Several promising research avenues for 2-(Hydroxymethyl)anthracene warrant further investigation:

Synthetic Methodology Development

  • Optimization of selective synthesis methods

  • Green chemistry approaches to its preparation

  • Scale-up procedures for commercial applications

Materials Applications

  • Exploration of photophysical properties for sensor development

  • Investigation of potential in organic electronics

  • Development of anthracene-based polymers using the hydroxymethyl group as an anchor

Comparative Studies

  • Systematic comparison with position isomers (1-, 9-, and other positional hydroxymethyl derivatives)

  • Structure-activity relationship studies comparing anthracene and anthraquinone analogs

  • Investigation of how the lack of carbonyl groups (compared to anthraquinones) affects biological activity and materials properties

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